molecular formula C6H11NO3 B1525581 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine CAS No. 37787-52-3

1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine

Cat. No. B1525581
CAS RN: 37787-52-3
M. Wt: 145.16 g/mol
InChI Key: RWYSGSZSILQOIT-UHFFFAOYSA-N
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Description

1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 . It is a powder in its physical form .


Molecular Structure Analysis

The InChI code for 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is 1S/C6H11NO3/c1-5-8-2-6(7,3-9-5)4-10-5/h2-4,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 145.16 . It is a powder in its physical form . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis

1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is employed in chemical synthesis. Atkins et al. (1980) used it in the synthesis of alkylcobaloximes, highlighting its role in masking carboxy groups (Atkins, Golding, Howes, & Sellars, 1980). Similarly, Ishizone et al. (1999) demonstrated its use in the anionic polymerization of styrenes protected with bicyclic ortho ester moieties, important for developing well-defined polymers (Ishizone, Okamoto, Hirao, & Nakahama, 1999).

Material Science

In material science, 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine contributes to the development of innovative materials. Saigo et al. (1983) explored its use in creating monomers that expand on polymerization, a feature valuable for specific industrial applications (Saigo, Bailey, Endo, & Okawara, 1983).

Pharmacology

In pharmacology, the compound has been used in the synthesis of radioligands. Palmer and Casida (1991) used it for creating a GABAA receptor radioligand, indicating its potential in neuropharmacological research (Palmer & Casida, 1991).

Polymer Chemistry

1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is also significant in polymer chemistry. For instance, Sanda et al. (2001) studied its role in cationic single ring-opening polymerization, which is crucial for understanding polymer formation and stability (Sanda, Hitomi, & Endo, 2001).

Organic Chemistry

In organic chemistry, it's used for synthesizing diverse compounds. Fenk (1999) described its application in the preparation of novel compounds via 1,3-dipolar cycloaddition reactions, demonstrating its versatility in organic synthesis (Fenk, 1999).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .

properties

IUPAC Name

1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-5-8-2-6(7,3-9-5)4-10-5/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYSGSZSILQOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12OCC(CO1)(CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
Reactant of Route 2
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
Reactant of Route 3
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
Reactant of Route 4
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
Reactant of Route 5
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
Reactant of Route 6
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine

Citations

For This Compound
2
Citations
M Nakao, N Nishikiori, A Nakamura, M Miyagi… - …, 2018 - thieme-connect.com
o-Phthalaldehyde (OPA) reacts with O-protected tris(hydroxyalkyl)aminomethanes in the presence of 1-propanethiol to afford a novel class of stable isoindoles. Steric protection …
Number of citations: 5 www.thieme-connect.com
仲村明人 - (No Title), 2020 - repo.lib.tokushima-u.ac.jp
硫黄およびリン求核剤を用いる 安定型イソインドール誘導体の合成研究 Page 1 硫黄およびリン求核剤を用いる 安定型イソインドール誘導体の合成研究 2020 仲村 明人 Page 2 硫黄およびリン求核…
Number of citations: 3 repo.lib.tokushima-u.ac.jp

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